Tetrahydro-1H-pyrrolo[1,2-d][1,2,4]thiadiazin-4(3H)-one 2,2-dioxide
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Overview
Description
Tetrahydro-1H-pyrrolo[1,2-d][1,2,4]thiadiazin-4(3H)-one 2,2-dioxide, commonly known as TDZ, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. TDZ is a synthetic compound that was first synthesized in the 1980s and has since been used in various research studies due to its unique chemical properties.
Mechanism of Action
The mechanism of action of TDZ is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. TDZ has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. TDZ has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
TDZ has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. TDZ has also been shown to inhibit the replication of certain viruses, including HIV and hepatitis B virus. In addition, TDZ has been shown to have anti-inflammatory effects, reducing the production of inflammatory mediators in the body.
Advantages and Limitations for Lab Experiments
One advantage of using TDZ in laboratory experiments is its unique chemical properties, which make it a useful tool for studying biological processes. TDZ is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using TDZ in laboratory experiments is its potential toxicity. TDZ has been shown to be toxic to certain cell types at high concentrations, which could limit its usefulness in certain experiments.
Future Directions
There are many potential future directions for research on TDZ. One area of interest is the development of TDZ-based drugs for the treatment of cancer and viral infections. Researchers are also interested in studying the mechanisms of action of TDZ in more detail, in order to better understand its potential applications in scientific research. Additionally, there is interest in developing new synthesis methods for TDZ, in order to improve its efficiency and reduce its potential toxicity.
Synthesis Methods
TDZ can be synthesized through a multistep process that involves the reaction of various chemical compounds. The most common method of synthesis involves the reaction of 2-aminothiophenol with ethyl acetoacetate, followed by the reaction of the resulting compound with hydrazine hydrate. The final step involves the oxidation of the resulting compound to yield TDZ.
Scientific Research Applications
TDZ has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. TDZ has also been studied for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
properties
IUPAC Name |
2,2-dioxo-6,7,8,8a-tetrahydro-1H-pyrrolo[1,2-d][1,2,4]thiadiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3S/c9-6-7-12(10,11)4-5-2-1-3-8(5)6/h5H,1-4H2,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYVCEUCEBCGGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CS(=O)(=O)NC(=O)N2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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